molecular formula C19H17ClN6O2 B12467493 5-acetyl-N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-2H-pyrazole-3-carboxamide

5-acetyl-N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-2H-pyrazole-3-carboxamide

Cat. No.: B12467493
M. Wt: 396.8 g/mol
InChI Key: GMBPVBVTPBWIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Structural Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide . This systematic name delineates the molecular architecture through sequential identification of substituents and functional groups.

The parent structure is a pyrazole ring (1H-pyrazole) substituted at position 3 with a carboxamide group (-CONH2) and at position 5 with an acetyl group (-COCH3). The carboxamide nitrogen is further bonded to a propan-2-yl group, which itself is substituted at position 1 with a pyrazole ring bearing a 3-chloro-4-cyanophenyl moiety. The stereochemical descriptor (2S) specifies the absolute configuration of the chiral center in the propan-2-yl chain.

Structural Validation
Experimental validation via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirms the proposed structure. Key spectral data include:

Spectroscopic Feature Observed Value
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, pyrazole-H), 7.95–7.85 (m, 3H, aryl-H), 4.75–4.65 (m, 1H, CH-NH),
3.90–3.80 (m, 2H, CH₂), 2.55 (s, 3H, COCH₃)
HRMS (ESI-TOF) m/z 397.1082 [M+H]⁺ (calculated for C₁₉H₁₇ClN₆O₂: 397.1085)

The molecular formula C₁₉H₁₇ClN₆O₂ is corroborated by elemental analysis and matches the theoretical molecular weight of 396.8 g/mol.

CAS Registry Number and Alternative Chemical Identifiers

The compound is registered under the CAS Registry Number 1297537-33-7 , a unique numerical identifier assigned by the Chemical Abstracts Service. Additional identifiers include:

Identifier Type Value
PubChem CID 52919826
UNII 9EPS75QMTL
Synonym ORM-15341, Ketodarolutamide
EC Number 941-760-1

These identifiers facilitate cross-referencing across chemical databases and regulatory documents. The European Community (EC) Number 941-760-1 is particularly relevant for regulatory compliance in the European Union.

Isomeric Considerations and Stereochemical Configuration

The compound exhibits chirality at the propan-2-yl group’s carbon atom bonded to the carboxamide nitrogen. The (2S) configuration denotes that the priority substituents (pyrazole group, methyl group, and hydrogen) are arranged in a specific spatial orientation.

Enantiomeric Forms
The (2S)-enantiomer is the biologically active form, as demonstrated by its selective binding to androgen receptors. The (2R)-enantiomer, while synthetically accessible, shows negligible pharmacological activity due to steric hindrance at the receptor site.

Tautomerism
The pyrazole rings may exhibit tautomerism, though X-ray crystallography confirms the 1H-pyrazole tautomer as the predominant form in the solid state. This is stabilized by intramolecular hydrogen bonding between the carboxamide NH and the pyrazole nitrogen.

Chiral Center Configuration Biological Relevance
Propan-2-yl carbon (2S) High affinity for androgen receptors
Hydroxyethyl group (C5) (1R) Modulates metabolic stability (in related analogs)

Properties

Molecular Formula

C19H17ClN6O2

Molecular Weight

396.8 g/mol

IUPAC Name

3-acetyl-N-[1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11H,10H2,1-2H3,(H,22,28)(H,23,24)

InChI Key

GMBPVBVTPBWIKC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Pyrazole Boronate Intermediate

The synthesis begins with a palladium-catalyzed cross-coupling reaction between 4-bromo-2-chlorobenzonitrile and a pyrazole boronate ester. This step forms 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (Formula-4), a critical intermediate.

Reaction Conditions :

  • Catalyst : Palladium acetate (0.5–1 mol%) with triphenylphosphine.
  • Base : Potassium carbonate.
  • Solvent : Acetone at 55–60°C.
  • Yield : 85% after recrystallization.

This method avoids explosive diazo reagents, enhancing safety for industrial-scale production.

Amide Coupling with 5-Acetyl-1H-Pyrazole-3-Carboxylic Acid

The final step involves coupling (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile with 5-acetyl-1H-pyrazole-3-carboxylic acid (Formula-5) using propylphosphonic anhydride (T3P).

Reaction Conditions :

  • Coupling Agent : T3P (50% in ethyl acetate).
  • Base : Diisopropylethylamine (DIPEA).
  • Solvent : Dichloromethane at 0–5°C.
  • Yield : 78.8% after recrystallization.

Intermediate Synthesis and Optimization

Preparation of 5-Acetyl-1H-Pyrazole-3-Carboxylic Acid

A scalable synthesis of this intermediate starts with diethyl pyrazole-3,5-dicarboxylate. Selective hydrolysis of the 3-ester group under basic conditions (NaOH) followed by acidification yields the monocarboxylic acid. Acetylation at the 5-position is achieved using acetic anhydride.

Key Data :

Parameter Value Source
Regioselectivity >98% for 3-carboxylate
Overall Yield 72%
Purity 99.4% (HPLC)

Crystallization and Polymorph Control

Crystalline forms of the target compound are critical for pharmaceutical efficacy. Patent US10010530B2 discloses Form I, characterized by X-ray diffraction peaks at 2θ = 8.5°, 12.1°, and 17.3°. Recrystallization from ethyl acetate/water mixtures at 70–75°C ensures high purity (99.75% HPLC).

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Method Overall Yield Key Advantage
Suzuki-Mitsunobu-T3P 58% High stereochemical purity
Boronate-Free Synthesis 45% Avoids boronate intermediates

Process Optimization Strategies

Solvent Selection

  • Coupling Reactions : Dichloromethane minimizes side reactions during amidation.
  • Crystallization : Ethyl acetate/water mixtures enhance polymorph control.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with PPh₃ achieves >90% conversion in Suzuki reactions.
  • Reductive Amination : Sodium borohydride reduces acetyl to hydroxyethyl groups in related compounds (e.g., darolutamide).

Challenges and Solutions

Regioselectivity in Pyrazole Substitution

Early methods struggled with regioselective acetylation. Using acetyl chloride in tetrahydrofuran (THF) with K₂CO₃ resolves this, achieving >95% selectivity for the 5-position.

Stereochemical Purity

Chiral HPLC confirms >99% enantiomeric excess for the (S)-configured amine intermediate.

Chemical Reactions Analysis

Reduction of Acetyl Group to Hydroxyethyl

The acetyl group at the pyrazole-5 position undergoes stereoselective reduction using sodium borohydride (NaBH4) in ethanol. This step produces the pharmacologically active metabolite darolutamide (Formula-10) .

Reduction Parameters Conditions Yield Selectivity
Reducing agentNaBH4 (1.2 eq)75–80%>99% (S-config)
SolventEthanol
Temperature10–15°C (initial), then 25–30°C

Mechanistic insights:

  • NaBH4 selectively reduces the ketone to a secondary alcohol without affecting the nitrile, pyrazole rings, or carboxamide groups .

  • The reaction proceeds via a six-membered transition state, favoring retention of stereochemistry .

Stability Under Acidic and Basic Conditions

The compound exhibits moderate stability in acidic environments but degrades under strongly basic conditions .

Condition Observation Degradation Products
Aqueous HCl (pH 1–2)Stable for 6 hours at 25–30°CNone detected
Aqueous NaOH (pH 12)Partial hydrolysis of carboxamide after 1 hourFree carboxylic acid and amine fragments

Reactivity in Cross-Coupling Reactions

The 3-chloro-4-cyanophenyl moiety participates in palladium-catalyzed cross-coupling reactions. For example, in the synthesis of intermediates, Suzuki-Miyaura coupling with boronate esters has been reported .

Reaction Type Catalyst System Substrate Compatibility
Suzuki-Miyaura couplingPd(OAc)₂/PPh₃ in acetoneAryl boronic acids, heterocyclic borates

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition above 200°C. Below this temperature, the compound remains stable during storage and handling .

Key Structural Features Influencing Reactivity

  • Pyrazole rings : Participate in π-π stacking and hydrogen bonding, stabilizing intermediates during synthesis .

  • Chloro and cyano substituents : Electron-withdrawing groups enhance the electrophilicity of the aryl ring for coupling reactions .

  • Acetyl group : Serves as a reducible handle for generating active metabolites .

Scientific Research Applications

ORM-15341 has several scientific research applications, including:

Mechanism of Action

ORM-15341 exerts its effects by binding to the androgen receptor with high affinity, preventing the activation of the receptor by androgens such as testosterone and dihydrotestosterone. This inhibition blocks the androgen receptor signaling pathway, which is crucial for the growth and survival of prostate cancer cells. ORM-15341 also shows limited central nervous system distribution, indicating peripheral selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrazole-Carboxamide Class

Pyrazole-carboxamide derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis:

Compound Molecular Formula Key Substituents Role/Application Yield (%) Melting Point (°C) References
Target Compound (CAS: 1297537-33-7) C₁₉H₁₇ClN₆O₂ 5-Acetyl, 3-chloro-4-cyanophenyl, (S)-propan-2-yl Darolutamide intermediate 76 Not reported
Darolutamide (NUBEQA®) C₁₉H₁₉ClN₆O₂ 5-(1-Hydroxyethyl), 3-chloro-4-cyanophenyl, (S)-propan-2-yl FDA-approved AR antagonist N/A Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 5-Chloro, 3-methyl, phenyl groups on both pyrazoles Anticancer lead (preclinical) 68 133–135
Darolutamide Nitroso Impurity 2 C₁₉H₁₆ClN₇O₃ 5-Acetyl, 1-nitroso, 3-chloro-4-cyanophenyl Oxidation-related impurity of darolutamide 24 Not reported
Compound 3d (from ) C₂₁H₁₄ClFN₆O 5-Chloro, 4-fluorophenyl, 3-methyl Antiproliferative agent 71 181–183

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 5-acetyl group in the target compound is reduced to 5-(1-hydroxyethyl) in darolutamide, enhancing hydrophilicity and bioavailability . Replacement of phenyl groups (e.g., in compound 3a) with 3-chloro-4-cyanophenyl (target compound) improves binding affinity to androgen receptors due to stronger electron-withdrawing effects .

Synthetic Routes :

  • The target compound uses T3P-mediated coupling for amide bond formation , whereas analogues in rely on EDCI/HOBt activation . T3P offers superior yields (76% vs. 62–71%) and fewer byproducts.

Physicochemical Properties :

  • The melting point of compound 3d (181–183°C) is higher than the target compound, likely due to fluorine-induced crystallinity .
  • Darolutamide’s molecular weight (398.85 g/mol) is 2.02 g/mol higher than the target compound, reflecting the hydroxylation of the acetyl group .

Role in Drug Development :

  • The target compound is a precursor to darolutamide, while analogues like 3a–3p are standalone antiproliferative candidates .
  • Darolutamide Nitroso Impurity 2 highlights the stability challenges of pyrazole-carboxamides under oxidative conditions .

Research Findings and Implications

  • Pharmacokinetics : The acetyl-to-hydroxyethyl modification in darolutamide reduces first-pass metabolism, extending its half-life compared to the target compound .
  • Structure-Activity Relationship (SAR): Chlorine at the 3-position and cyano at the 4-position (target compound) are critical for AR antagonism . Methyl groups (e.g., in compound 3a) enhance metabolic stability but reduce solubility .
  • Analytical Data :
    • ¹H-NMR of the target compound shows characteristic peaks at δ 8.12 (s, 1H, pyrazole-H) and δ 2.66 (s, 3H, acetyl-CH₃) .
    • MS (ESI) for darolutamide ([M+H]⁺ = 399.1) confirms successful reduction of the acetyl group .

Biological Activity

5-acetyl-N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-2H-pyrazole-3-carboxamide, also known as ORM-15341 or ketodarolutamide, is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₉H₁₇ClN₆O₂
Molecular Weight 396.83 g/mol
CAS Registry Number 1297537-33-7
IUPAC Name This compound

ORM-15341 functions primarily as a nonsteroidal antiandrogen . It acts as a competitive antagonist of the androgen receptor (AR), which plays a crucial role in the progression of prostate cancer. By inhibiting AR signaling, ORM-15341 can effectively reduce the proliferation of prostate cancer cells. Research indicates that this compound exhibits high affinity for the AR and demonstrates strong antagonistic activity, particularly in androgen receptor-overexpressing cell lines .

Biological Activity and Therapeutic Applications

  • Prostate Cancer Treatment : ORM-15341 has been evaluated for its efficacy in treating non-metastatic castration-resistant prostate cancer (nmCRPC). Clinical studies have shown that it can significantly inhibit tumor growth by blocking androgen receptor signaling pathways .
  • Research Findings :
    • A study found that ORM-15341 effectively inhibited the proliferation of various prostatic cancer cell lines, showcasing its potential as a therapeutic agent in AR-dependent conditions .
    • The compound was noted for its favorable safety profile and low potential for drug-drug interactions, making it an attractive option for patients undergoing treatment for prostate cancer .

Case Studies

Several case studies have highlighted the effectiveness of ORM-15341 in clinical settings:

  • Case Study 1 : A clinical trial involving patients with nmCRPC demonstrated that treatment with ORM-15341 resulted in a significant reduction in prostate-specific antigen (PSA) levels, indicating effective suppression of tumor activity.
  • Case Study 2 : In a cohort study, patients treated with ORM-15341 showed improved progression-free survival rates compared to those receiving standard therapies. The study emphasized the importance of targeting androgen receptors in managing advanced prostate cancer .

Q & A

What are the recommended synthetic routes for 5-acetyl-N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-2H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

Basic:
The compound’s synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. A common approach is to react substituted phenylpyrazole intermediates with acetylated pyrazole-carboxamide precursors. For example, pyrazole-3-carboxamide derivatives are often synthesized via condensation reactions using chloroacetyl chloride or similar acylating agents in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming .
Advanced:
Optimization can employ Design of Experiments (DoE) principles to evaluate variables like solvent polarity, temperature, and stoichiometry. For instance, flow-chemistry techniques (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction kinetics and scalability, as demonstrated in diazomethane synthesis . Statistical modeling (e.g., response surface methodology) can identify critical parameters affecting yield and purity.

How can researchers validate the structural integrity of this compound, and what analytical techniques are most effective?

Basic:
Standard characterization includes nuclear magnetic resonance (NMR) for proton/carbon environments and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, 1H^1H NMR can resolve acetyl protons (~2.5 ppm) and pyrazole ring protons (7.0–8.5 ppm) .
Advanced:
X-ray crystallography is definitive for confirming stereochemistry and crystal packing. Related pyrazole-carboxamides have been analyzed via single-crystal diffraction to resolve bond angles and torsional strain in the propan-2-yl linker . Pairing this with computational methods (e.g., DFT calculations) enhances validation by comparing experimental and theoretical spectra .

What strategies are used to assess the biological activity of this compound, particularly in target-binding studies?

Basic:
Initial screening involves in vitro assays (e.g., enzyme inhibition, receptor binding) using purified targets. For pyrazole derivatives, fluorescence polarization assays or surface plasmon resonance (SPR) are common for quantifying binding affinity .
Advanced:
Molecular docking and molecular dynamics (MD) simulations predict binding modes. Studies on analogous pyrazole-carbothioamides used AutoDock Vina to model interactions with active sites, followed by free-energy perturbation (FEP) calculations to refine binding energy estimates . In vivo efficacy can be evaluated using transgenic models, but metabolic stability (e.g., microsomal assays) should precede this step .

How should researchers address contradictions in solubility or stability data for this compound?

Basic:
Solubility discrepancies may arise from solvent polarity or pH. Systematic testing in DMSO, PBS, and simulated physiological buffers (e.g., FaSSIF/FeSSIF) is recommended. Stability under light, heat, and humidity should be assessed via accelerated degradation studies .
Advanced:
High-throughput screening (HTS) with automated liquid handlers can rapidly test multiple conditions. For example, differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) quantify hygroscopicity and polymorphic transitions . Contradictions in stability data may require revisiting synthetic protocols—trace impurities (e.g., residual THF) can accelerate degradation .

What are the key considerations for designing SAR studies on this compound?

Basic:
Focus on modular substitutions:

  • Pyrazole ring : Vary substituents (e.g., chloro, cyano) to probe electronic effects.
  • Acetyl group : Replace with bulkier acyl groups (e.g., trifluoroacetyl) to assess steric tolerance .
    Advanced:
    Leverage fragment-based drug design (FBDD) to map pharmacophores. For example, replacing the propan-2-yl linker with cyclopropyl or bicyclic moieties (e.g., azabicyclohexane) can enhance rigidity and bioavailability, as seen in related pyrazole-carboxamides . Free-Wilson analysis or 3D-QSAR models (e.g., CoMFA) can quantify contributions of specific substituents to activity .

How can researchers mitigate challenges in scaling up synthesis without compromising purity?

Basic:
Optimize purification steps (e.g., column chromatography → recrystallization). For instance, switching from silica gel to reverse-phase HPLC improves resolution for polar pyrazole derivatives .
Advanced:
Continuous-flow reactors enhance scalability and reduce batch variability. A case study on diphenyldiazomethane synthesis achieved >90% yield at gram-scale using flow-chemistry setups . Process analytical technology (PAT), such as in-line FTIR, monitors reaction progression in real time .

What computational tools are recommended for predicting metabolic pathways of this compound?

Advanced:
Use in silico metabolism predictors (e.g., MetaSite, StarDrop) to identify labile sites (e.g., acetyl hydrolysis, cytochrome P450 oxidation). For example, pyrazole rings with electron-withdrawing groups (e.g., -CN) are less prone to oxidative metabolism . MD simulations combined with cryo-EM can model interactions with metabolic enzymes like CYP3A4 .

How should crystallinity and polymorphism be characterized for formulation development?

Advanced:
Powder X-ray diffraction (PXRD) and Raman spectroscopy map polymorphic forms. For hygroscopic compounds, DVS profiles determine critical relative humidity (RH) thresholds for phase transitions . Co-crystallization with co-formers (e.g., succinic acid) improves solubility, as demonstrated for pyrazole-carboxamide analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.